molecular formula C25H24N2O3S B2667264 (3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893312-89-5

(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2667264
CAS No.: 893312-89-5
M. Wt: 432.54
InChI Key: LXWYKVLFUZNXDF-LFVJCYFKSA-N
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Description

(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide and related compounds have been explored in various synthetic and chemical processes. One study discusses the synthesis of 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, indicating a broad application in multicomponent synthesis with potential in creating complex organic molecules for various applications (Lega et al., 2016). This compound's versatility is highlighted by its reactivity with arylcarbaldehydes and active methylene nitriles, leading to novel organic structures.

Catalysis and Organic Reactions

Benzothiadiazine derivatives, including those related to the specified compound, have been employed as catalysts in asymmetric organocatalysis. A study demonstrated that hydrogen-bond (HB)-donor catalysts bearing a benzothiadiazine skeleton promote highly enantioselective reactions, underscoring their significance in synthesizing chiral compounds (Inokuma et al., 2011). These findings suggest potential applications in pharmaceutical synthesis, where enantioselectivity can be crucial for drug effectiveness and safety.

Antimicrobial Activity

The synthesis of benzothiazine derivatives has also been explored for their antimicrobial properties. One such study synthesized cyclic sulfonamides through intramolecular Diels-Alder reactions, yielding novel compounds with potential antimicrobial activity (Greig et al., 2001). Another research focused on creating 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives using cycloalkanecarbaldehydes, which were then evaluated for their antibacterial and antifungal activities (Lega et al., 2017). These studies indicate the potential of benzothiazine derivatives in developing new antimicrobial agents.

Properties

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-3-[[(4-methylphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-18-7-11-20(12-8-18)15-26-16-24-25(28)22-5-3-4-6-23(22)27(31(24,29)30)17-21-13-9-19(2)10-14-21/h3-14,16,26H,15,17H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWYKVLFUZNXDF-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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